4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of two bromine atoms, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated pyrazole with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methyl-N-phenylbenzamide: Similar in structure but lacks the pyrazole ring.
4-Bromodiphenylamine: Contains a bromine atom and an amine group but differs in the overall structure.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a bromophenyl group but has a pyridine ring instead of a pyrazole ring.
Uniqueness
4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both a pyrazole ring and a carboxamide group, which can impart distinct chemical and biological properties. Its dual bromine atoms also make it a versatile intermediate for further functionalization and derivatization.
Properties
Molecular Formula |
C11H9Br2N3O |
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Molecular Weight |
359.02 g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9Br2N3O/c1-16-6-9(13)10(15-16)11(17)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17) |
InChI Key |
BGBZTJPZOFUPRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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